![molecular formula C19H19NO3 B14896335 (2E)-4-[(3,3-diphenylpropyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14896335.png)
(2E)-4-[(3,3-diphenylpropyl)amino]-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-butenoic acid, 4-[(3,3-diphenylpropyl)amino]-4-oxo-, (2E)- is a chemical compound with a complex structure that includes a butenoic acid backbone and a diphenylpropylamino group
Métodos De Preparación
The synthesis of 2-butenoic acid, 4-[(3,3-diphenylpropyl)amino]-4-oxo-, (2E)- involves several steps. One common method includes the reaction of 2-butenoic acid with 3,3-diphenylpropylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the correct configuration of the compound . Industrial production methods may involve more advanced techniques such as continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
2-butenoic acid, 4-[(3,3-diphenylpropyl)amino]-4-oxo-, (2E)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
2-butenoic acid, 4-[(3,3-diphenylpropyl)amino]-4-oxo-, (2E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 2-butenoic acid, 4-[(3,3-diphenylpropyl)amino]-4-oxo-, (2E)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the context of its use, but it often acts by inhibiting or modulating the function of key proteins involved in metabolic or signaling pathways .
Comparación Con Compuestos Similares
2-butenoic acid, 4-[(3,3-diphenylpropyl)amino]-4-oxo-, (2E)- can be compared with other similar compounds such as:
Crotonic acid: Another butenoic acid derivative, but with different substituents, leading to distinct chemical properties and applications.
Isocrotonic acid: An isomer of crotonic acid with a different configuration, affecting its reactivity and biological activity.
3-butenoic acid: A structural isomer with the double bond in a different position, resulting in different chemical behavior.
Propiedades
Fórmula molecular |
C19H19NO3 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
(E)-4-(3,3-diphenylpropylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C19H19NO3/c21-18(11-12-19(22)23)20-14-13-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,17H,13-14H2,(H,20,21)(H,22,23)/b12-11+ |
Clave InChI |
NVGFYZKOBXANAL-VAWYXSNFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(CCNC(=O)/C=C/C(=O)O)C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C(CCNC(=O)C=CC(=O)O)C2=CC=CC=C2 |
Solubilidad |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


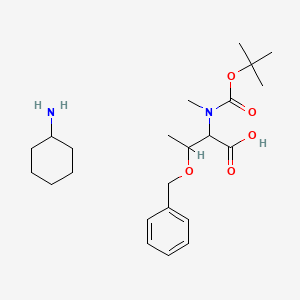
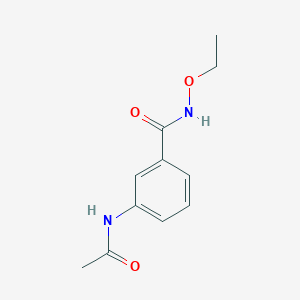
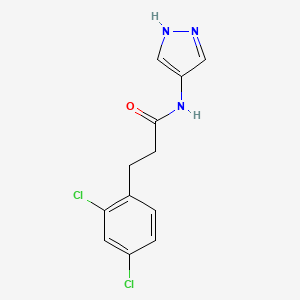
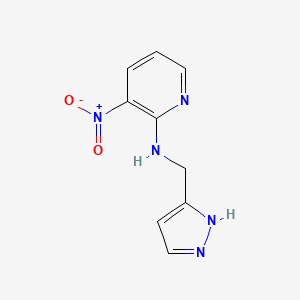
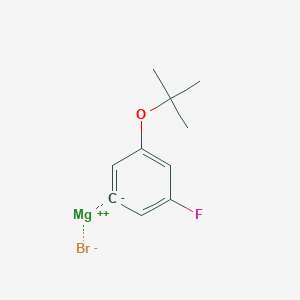
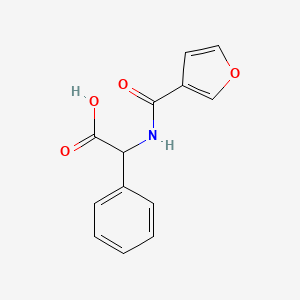
![5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14896272.png)
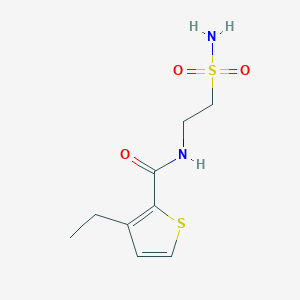
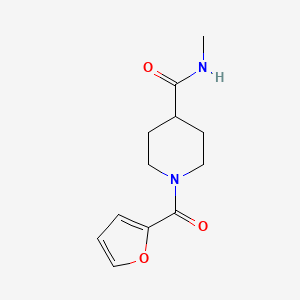
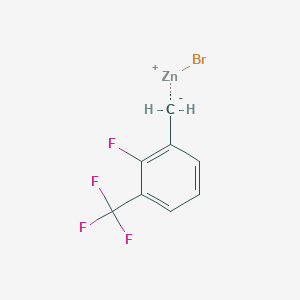
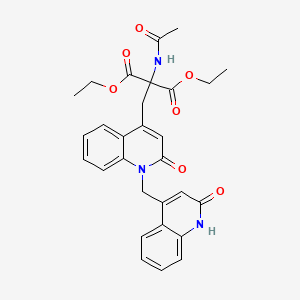
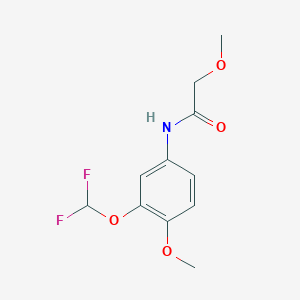

![7-Bromo-3-(methylthio)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14896331.png)
